Furegrelate sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

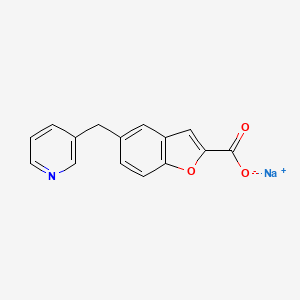

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTIPIZROJAKOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045226 | |

| Record name | Furegrelate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85666-17-7 | |

| Record name | Furegrelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furegrelate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUREGRELATE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Targeting a Key Mediator in Thrombosis and Vasoconstriction

An In-Depth Technical Guide to the Mechanism of Action of Furegrelate Sodium

In the complex cascade of events governing hemostasis and vascular tone, the lipid mediator Thromboxane A2 (TxA2) plays a pivotal role.[1] Synthesized predominantly by activated platelets, TxA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation, making it a central figure in the pathophysiology of thrombotic diseases such as myocardial infarction and stroke.[2][3] The enzyme responsible for the final and committed step in TxA2 synthesis is Thromboxane A2 synthase (TXAS).[4] The critical function of this enzyme has established it as a prime therapeutic target for the development of antiplatelet and vasodilatory agents.

This compound, also known by its developmental code U-63557A, is a potent, selective, and orally available inhibitor of Thromboxane A2 synthase.[5][6] By specifically targeting this enzyme, furegrelate offers a focused therapeutic approach to modulate the prothrombotic and vasoconstrictive states mediated by TxA2. This guide provides a detailed examination of the molecular mechanism of action of this compound, its quantitative effects, the downstream signaling consequences, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Furegrelate exerts its pharmacological effect through the direct and competitive inhibition of Thromboxane A2 synthase.[2][6] To fully appreciate this mechanism, it is essential to understand the biochemical pathway leading to TxA2 production. The process begins with the liberation of arachidonic acid from the cell membrane. Cyclooxygenase-1 (COX-1) then converts arachidonic acid into the unstable endoperoxide, Prostaglandin H2 (PGH2).[4]

TXAS catalyzes the isomerization of PGH2 to form TxA2.[4] Furegrelate binds to the TXAS enzyme, preventing PGH2 from accessing the active site and thereby blocking its conversion to TxA2.[2] This inhibition is highly specific; a key consequence is the redirection of the PGH2 substrate toward other enzymatic pathways. This phenomenon, often referred to as "substrate shunting," can lead to an increased synthesis of other prostanoids, such as prostacyclin (PGI2) by prostacyclin synthase, which has opposing biological effects—namely vasodilation and inhibition of platelet aggregation.[6]

Quantitative Analysis of Thromboxane Synthase Inhibition

The potency of furegrelate is demonstrated by its low half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Parameter | Value | Target Enzyme | Source |

| IC50 | 15 nM | Human Platelet Microsomal Thromboxane A2 Synthase | [5][7][8] |

Experimental Protocol: In Vitro Thromboxane A2 Synthase Inhibition Assay

The following protocol outlines a standard method for determining the IC50 value of furegrelate by measuring its effect on the production of Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.[3][9]

Objective: To quantify the inhibitory potency of this compound on TxA2 synthase activity in human platelet preparations.

Materials:

-

Freshly drawn human whole blood (anticoagulated with acid-citrate-dextrose).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Arachidonic acid (substrate).

-

Platelet-rich plasma (PRP) and washed platelet microsomes.

-

Thromboxane B2 (TxB2) ELISA kit.

-

Bradford protein assay kit.

-

Incubator, centrifuge, microplate reader.

Methodology:

-

Preparation of Platelet Microsomes:

-

Collect human whole blood and centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

-

Isolate platelets from the PRP by further centrifugation at a higher speed (e.g., 1000 x g for 10 minutes).

-

Wash the platelet pellet with a suitable buffer and then lyse the platelets via sonication or freeze-thaw cycles.

-

Prepare the microsomal fraction by ultracentrifugation of the platelet lysate. Resuspend the microsomal pellet in a buffer and determine the total protein concentration using a Bradford assay.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound.

-

In a microplate, add the platelet microsomal preparation to each well.

-

Add the various concentrations of furegrelate (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a saturating concentration of the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a solution containing a chelating agent like EDTA and a COX inhibitor like indomethacin to prevent further prostanoid synthesis).

-

-

Quantification of TxB2:

-

Measure the concentration of the stable metabolite, TxB2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

The amount of TxB2 produced is inversely proportional to the inhibitory activity of furegrelate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each furegrelate concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the furegrelate concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Furegrelate - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Furegrelate Sodium: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate, chemically known as 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] By blocking this key enzyme in the arachidonic acid cascade, furegrelate effectively curtails the production of thromboxane A2, a powerful mediator of platelet aggregation and vasoconstriction.[1] This mechanism of action positions furegrelate as a compound of significant interest in the research and development of therapies for thrombotic diseases and other cardiovascular disorders. This technical guide provides an in-depth exploration of the synthesis pathway of furegrelate sodium, its detailed chemical properties, and validated analytical methodologies for its characterization.

Chemical and Physical Properties

This compound is the sodium salt of furegrelate, a form that enhances its aqueous solubility. The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate | [2] |

| Synonyms | U-63557A | [1] |

| CAS Number | 85666-17-7 | [1] |

| Molecular Formula | C₁₅H₁₀NNaO₃ | [3] |

| Molecular Weight | 275.23 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 229-230 °C (for free acid) | [2] |

| Solubility | Water: ≤15 mg/mL | [1] |

| DMSO: Soluble | ||

| pKa (estimated) | Carboxylic Acid: ~4.5, Pyridine Nitrogen: ~5.2 | [4] |

| Stability | Stable under normal storage conditions. Store at -20°C for long-term stability. |

Note on pKa: The estimated pKa values are based on the typical ranges for carboxylic acids and protonated pyridines.[4] The carboxylic acid moiety is expected to have a pKa around 4.5, making it acidic. The pyridine nitrogen, when protonated, is expected to have a pKa of approximately 5.2.[4]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following is a representative synthetic route, with a detailed experimental protocol provided for each step.

Overall Synthesis Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde

This step involves a Suzuki coupling reaction to introduce the pyridinylmethyl group onto the benzaldehyde core.

-

Materials:

-

2-Hydroxy-5-bromobenzaldehyde

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

-

Procedure:

-

To a round-bottom flask, add 2-hydroxy-5-bromobenzaldehyde (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde.

-

Step 2: Synthesis of Ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate

This step involves the formation of the benzofuran ring through a cyclization reaction.[5]

-

Materials:

-

2-Hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (for acetone) or at 60-70 °C (for DMF) and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate.[5]

-

Step 3: Synthesis of Furegrelate (Free Acid)

This step involves the hydrolysis of the ester to the carboxylic acid.[5]

-

Materials:

-

Ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with dilute hydrochloric acid (e.g., 1N HCl) to a pH of approximately 4-5.

-

The free acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain furegrelate.

-

Step 4: Synthesis of this compound

This final step involves the formation of the sodium salt.

-

Materials:

-

Furegrelate (free acid)

-

Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

-

Ethanol

-

-

Procedure:

-

Suspend furegrelate (1.0 eq) in ethanol.

-

Add a stoichiometric amount (1.0 eq) of a solution of sodium hydroxide in water or sodium ethoxide in ethanol to the suspension.

-

Stir the mixture at room temperature until a clear solution is obtained.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Analytical Methods

The quality and purity of this compound are critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed analytical technique for this purpose.

Validated HPLC-UV Method for Assay and Purity

Caption: Workflow for HPLC-UV analysis of this compound.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Method Validation Parameters:

-

Specificity: The method should be able to resolve furegrelate from its potential impurities and degradation products.

-

Linearity: A linear relationship between the peak area and concentration should be established over a defined range (e.g., 1-100 µg/mL).

-

Accuracy: The accuracy should be assessed by determining the recovery of known amounts of furegrelate spiked into a placebo.

-

Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to assess the sensitivity of the method.

-

Robustness: The method's robustness should be evaluated by making small, deliberate changes to the chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).

-

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, a molecule of significant therapeutic potential. The detailed synthesis protocol and the validated analytical method are intended to serve as valuable resources for researchers and professionals in the field of drug discovery and development. The provided information aims to facilitate further investigation into the pharmacological profile of furegrelate and its potential applications in treating cardiovascular and thrombotic diseases.

References

-

Wikipedia. Furegrelate. Available from: [Link]

- Hirenallur-S, D. K., et al. (2012). Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets.

- Gorman, R. R., et al. (1983). Inhibition of platelet thromboxane A2 synthase activity by sodium 5-(3'-pyridinylmethyl)

- Johnson, R. A., et al. (1986). Thromboxane A2 synthase inhibitors. 5-(3-Pyridylmethyl)benzofuran-2-carboxylic acids. Journal of medicinal chemistry, 29(8), 1461–1468.

- FitzGerald, G. A., et al. (1985). Thromboxane synthase activity and platelet function after furegrelate administration in man.

-

Jinjing Chemical. What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Available from: [Link]

- Di Sarno, V., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2874.

- Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. The Journal of Organic Chemistry, 88(4), 2133-2143.

- Bhaskar, G., & Yadav, J. S. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 55B(6), 768-775.

- Williams, D. L. H. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 17(10), 2133-2139.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Coricovac, D., et al. (2018). Validated HPLC Method for Simultaneous Quantitative Determination of Dimethylcurcumin and Resveratrol in Pluronic-F127 Nanomicelles: Formulation with Enhanced Anticancer Efficacy. Molecules, 23(7), 1648.

- Creţu, G. P., et al. (2011). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments. Journal of pharmaceutical and biomedical analysis, 56(3), 548–552.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jinjingchemical.com [jinjingchemical.com]

- 5. op.niscair.res.in [op.niscair.res.in]

Thromboxane A2 Synthase Inhibition Kinetics by Furegrelate Sodium

An In-Depth Technical Guide:

Abstract

Thromboxane A2 (TxA2) is a potent lipid mediator central to thrombosis and vasoconstriction, making its synthesizing enzyme, Thromboxane A2 Synthase (TXAS), a prime therapeutic target.[1][2] Furegrelate sodium has been identified as a potent and selective inhibitor of TXAS.[3][4] Understanding the precise kinetic mechanism of this inhibition is critical for drug development professionals and researchers aiming to modulate the TxA2 pathway. This technical guide provides a comprehensive overview of the theoretical principles and a field-proven experimental framework for characterizing the inhibition kinetics of TXAS by Furegrelate. We will detail the causality behind experimental design, present a self-validating protocol for an in vitro inhibition assay, and outline the subsequent data analysis required to elucidate the inhibition model and determine key kinetic parameters such as the inhibition constant (Kᵢ).

Foundational Science: The Thromboxane A2 Pathway

The Role of Thromboxane A2 in Physiology and Pathology

Thromboxane A2 (TxA2) is an eicosanoid derived from arachidonic acid.[5] Its synthesis is a multi-step enzymatic process initiated by phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX-1/COX-2) enzymes then convert this into the unstable endoperoxide, Prostaglandin H2 (PGH2).[6] The pivotal final step is the isomerization of PGH2 into TxA2, a reaction catalyzed by Thromboxane A2 Synthase (TXAS).[7][8]

Once synthesized, primarily by activated platelets, TxA2 acts as a powerful signaling molecule.[9] It binds to G protein-coupled thromboxane receptors (TP), triggering a cascade that leads to:

-

Platelet Activation and Aggregation: A critical process in forming blood clots.[7]

-

Vasoconstriction: The narrowing of blood vessels, which increases blood pressure.[1]

While essential for hemostasis, dysregulation of the TxA2 pathway is implicated in a range of cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis.[1][10] Consequently, inhibiting TxA2 production is a well-established therapeutic strategy.

This compound: A Selective TXAS Inhibitor

Furegrelate, available as a sodium salt, is a 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid.[11][12] It functions as a potent and selective enzyme inhibitor that directly targets TXAS.[3][4] By binding to the enzyme, Furegrelate prevents the conversion of PGH2 to TxA2, thereby reducing platelet aggregation and vasoconstriction.[2][11] Its selectivity is a key advantage, as it does not significantly affect other enzymes in the arachidonic acid cascade, such as cyclooxygenase.[12]

The inhibition of TXAS by Furegrelate also has a beneficial secondary effect: the substrate PGH2 is shunted towards the synthesis of other prostaglandins, such as the vasodilator and anti-aggregatory prostacyclin (PGI2), further contributing to its therapeutic potential.[4]

Table 1: Key Properties of this compound

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 5-(3-Pyridinylmethyl)benzofurancarboxylic acid | [11] |

| Molecular Formula | C₁₅H₁₁NO₃ | [11] |

| Target Enzyme | Thromboxane A2 Synthase (TXAS) | [3][11] |

| IC₅₀ | 15 nM (for human platelet microsomal TXAS) | [3][12][13] |

| Administration | Orally available | [3][14] |

| Bioavailability | 80-90% | [11] |

| Elimination | Primarily renal excretion |[14][15] |

Caption: Thromboxane A2 signaling pathway and Furegrelate's point of inhibition.

Principles of Enzyme Inhibition Kinetics

To fully characterize an inhibitor like Furegrelate, we must determine its kinetic mechanism. Enzyme inhibition can be broadly classified as reversible or irreversible. Given Furegrelate's mechanism, we focus on reversible inhibition, which is primarily distinguished into three models: competitive, non-competitive, and uncompetitive.[16]

-

Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate (S). This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[17][18]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on either the free enzyme (E) or the enzyme-substrate complex (ES). This reduces the Vₘₐₓ but does not change the Kₘ.[16]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vₘₐₓ and Kₘ.[16]

The goal of the kinetic analysis is to identify which of these models Furegrelate follows and to quantify its potency by determining the inhibition constant, Kᵢ. The Kᵢ is the dissociation constant for the enzyme-inhibitor complex and represents the concentration of inhibitor required to produce half-maximum inhibition.[19]

Caption: Schematic representation of reversible enzyme inhibition models.

Experimental Protocol: In Vitro TXAS Inhibition Assay

This protocol provides a robust method to determine the inhibitory activity of this compound on TXAS. The core principle is to measure the production of TxA2's stable metabolite, Thromboxane B2 (TxB2), as TxA2 itself is highly unstable with a half-life of about 30 seconds in aqueous solution.[8]

Causality in Method Design

-

Enzyme Source: Human platelet microsomes are used as they are a rich, physiologically relevant source of TXAS.[20] Isolation via differential centrifugation ensures a concentrated enzyme preparation.

-

Substrate: Prostaglandin H2 (PGH2) is the direct, natural substrate for TXAS. Its concentration will be varied to generate a substrate-velocity curve.

-

Detection Method: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) for TxB2 is the gold standard for quantification.[20][21] It offers high sensitivity and specificity.

-

Self-Validation: The protocol includes essential controls:

-

No Inhibitor Control: Establishes the baseline Vₘₐₓ and Kₘ of the enzyme.

-

No Enzyme Control: Confirms that TxB2 production is enzyme-dependent.

-

Vehicle Control (e.g., DMSO): Ensures the solvent used to dissolve Furegrelate does not interfere with the assay.[20]

-

Step-by-Step Methodology

Caption: Experimental workflow for the in vitro TXAS inhibition assay.

Materials:

-

This compound (Test Inhibitor)

-

Human platelet microsomes (Source of TXAS)

-

Prostaglandin H2 (PGH2) (Substrate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Vehicle (e.g., DMSO)

-

Stop Solution (e.g., a cyclooxygenase inhibitor like indomethacin in acidic buffer)

-

Commercial ELISA kit for Thromboxane B2 (TxB2)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the reaction buffer. A typical concentration range might span from 1 nM to 1 µM to cover the expected IC₅₀.

-

Prepare a range of PGH2 substrate concentrations. The concentrations should bracket the expected Kₘ of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).

-

Dilute the human platelet microsomes in reaction buffer to a concentration that yields a linear reaction rate for the chosen incubation time.

-

-

Assay Setup:

-

For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions corresponding to each substrate concentration.

-

In a microplate or reaction tubes, add the platelet microsomes to the reaction buffer.

-

Add the specific concentration of Furegrelate or vehicle control.

-

-

Enzymatic Reaction:

-

Pre-incubate the enzyme-inhibitor mixture for 5-10 minutes at 37°C to allow for binding equilibrium to be reached.[20]

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate for a fixed, short period (e.g., 1-2 minutes) at 37°C. The time must be within the linear range of product formation.

-

Terminate the reaction by adding the stop solution or placing the samples on ice.[20]

-

-

TxB2 Quantification:

-

Centrifuge the samples to pellet the microsomes.

-

Collect the supernatant.

-

Quantify the concentration of TxB2 in the supernatant using a commercial ELISA kit, carefully following the manufacturer's protocol.[20]

-

Data Analysis and Interpretation

The raw data from the ELISA (TxB2 concentrations) are converted into reaction velocities (e.g., pmol/min/mg protein). The subsequent analysis is aimed at determining the kinetic parameters and the mode of inhibition.

Michaelis-Menten and Lineweaver-Burk Plots

First, plot the reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves. While modern analysis relies on non-linear regression of this direct plot, the Lineweaver-Burk (or double reciprocal) plot is an invaluable tool for visualizing the inhibition mechanism.[22][23]

The Lineweaver-Burk plot linearizes the Michaelis-Menten equation by plotting 1/v versus 1/[S].[23]

-

Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged).[23]

-

Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged).

-

Uncompetitive Inhibition: Lines are parallel.[23]

Determining Kᵢ using Non-Linear Regression

While graphical methods are useful for visualization, the most accurate determination of kinetic parameters (Vₘₐₓ, Kₘ, and Kᵢ) is achieved through global non-linear regression analysis of the untransformed v vs. [S] data.[17][24] The entire dataset (all substrate and inhibitor concentrations) is fitted simultaneously to the appropriate inhibition model equation.

For example, the equation for competitive inhibition is:

v = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])

Where:

-

v = reaction velocity

-

Vₘₐₓ = maximum velocity

-

[S] = substrate concentration

-

Kₘ = Michaelis constant

-

[I] = inhibitor concentration

-

Kᵢ = inhibition constant

Specialized software (e.g., GraphPad Prism, R) is used to perform this fitting and calculate the best-fit values and their associated errors for the kinetic parameters.[17][24]

Dixon Plot for Kᵢ Confirmation

A Dixon plot can also be used to estimate Kᵢ.[16][25] In this plot, 1/v is plotted against the inhibitor concentration ([I]) at several fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate equals -Kᵢ.[26]

Table 2: Expected Kinetic Parameters from Inhibition Analysis

| Parameter | Description | How it's Determined |

|---|---|---|

| Vₘₐₓ | The maximum rate of the reaction at saturating substrate concentration. | Y-intercept of the Lineweaver-Burk plot; parameter in non-linear regression. |

| Kₘ | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. | X-intercept of the Lineweaver-Burk plot; parameter in non-linear regression. |

| Kᵢ | The inhibition constant; a measure of the inhibitor's potency. | Calculated from changes in apparent Kₘ or Vₘₐₓ; direct output of global non-linear regression.[27] |

| Inhibition Type | The mechanism by which the inhibitor acts (e.g., competitive). | Pattern of intersecting lines on the Lineweaver-Burk plot.[23] |

Conclusion

Characterizing the inhibition kinetics of this compound on Thromboxane A2 synthase is a multi-faceted process that combines robust biochemical assays with rigorous data analysis. By understanding the underlying principles of the TxA2 pathway and applying the detailed experimental and analytical framework presented in this guide, researchers and drug development professionals can accurately determine the mechanism and potency of this important inhibitor. This knowledge is fundamental to its preclinical and clinical development as a therapeutic agent for cardiovascular diseases.

References

-

Furegrelate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Rucker, D., & Dhamoon, A. S. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. [Link]

-

What are TXA2 synthase inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]

-

Duggleby, R. G. (1984). A quick method for the determination of inhibition constants. The Biochemical Journal, 219(1), 19–23. [Link]

-

Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

-

Halushka, P. V., & Mais, D. E. (1991). Overview of physiological and pathophysiological effects of thromboxane A2. Chest, 100(3 Suppl), 53S–59S. [Link]

-

How to find value for Ki (inhibition constant); Kd (dissociation constant), and Km "equilibrium constant? (n.d.). ResearchGate. [Link]

-

Miller, J.R. (2003). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad Software Inc. [Link]

-

Rucker, D., & Dhamoon, A. S. (2022). Physiology, Thromboxane A2. StatPearls. [Link]

-

Thromboxane A2: Roles in Haemostasis, Vascular Physiology, and Therapeutic Implications. (2024). Prime Scholars. [Link]

-

STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. (2018). ResearchGate. [Link]

-

Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]

-

Thromboxane - Wikipedia. (n.d.). Wikipedia. [Link]

-

Lakings, D. B., et al. (1989). Pharmacokinetics of furegrelate after oral administration to normal humans. Pharmaceutical Research, 6(1), 53–57. [Link]

-

Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

-

Enzyme assay - Wikipedia. (n.d.). Wikipedia. [Link]

-

What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). precisionFDA. [Link]

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

-

Thromboxane A2 - Wikipedia. (n.d.). Wikipedia. [Link]

-

Regulating the Biosynthesis and Signaling of Thromboxane a2 in Hemostasis and Thrombosis. (n.d.). UH Institutional Repository. [Link]

-

Mohrland, J. S., et al. (1989). Thromboxane synthase activity and platelet function after furegrelate administration in man. The Journal of Clinical Pharmacology, 29(1), 53–58. [Link]

-

Inhibitor Calculations. (2019). YouTube. [Link]

-

Dixon plot, Lineweaver–Burk plot and slope replot of a parabolic... (n.d.). ResearchGate. [Link]

-

Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). bioRxiv. [Link]

-

Hirenallur-S, D. K., et al. (2012). Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets. Pulmonary circulation, 2(2), 193–200. [Link]

-

Lineweaver-Burk plots (A) and Dixon plots (B) for each inhibitor. (n.d.). ResearchGate. [Link]

-

Thromboxane A2 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Vander Lugt, J. T., et al. (1990). Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects. The Journal of Clinical Pharmacology, 30(4), 338–344. [Link]

-

Lineweaver-Burk plot (A,C,E) and Dixon plot (B,D,F) for the inhibition... (n.d.). ResearchGate. [Link]

-

Gryglewski, R. J., et al. (1976). Determination of specific inhibitors of thromboxane A2 formation. British Journal of Pharmacology, 58(3), 453P. [Link]

-

Lineweaver–Burk plot - Wikipedia. (n.d.). Wikipedia. [Link]

-

What is the difference between using Lineweaver-Burk, Dixon, or Eadie-Hofstee plots? Why do they give different values concerning Km and Vmax? (n.d.). Quora. [Link]

-

Siniarski, A., et al. (2014). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. Blood Coagulation & Fibrinolysis, 25(1), 73–79. [Link]

-

Whole Blood Assays for Evaluation of Thromboxane Synthase Inhibition. (n.d.). 每日生物评论. [Link]

-

Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: A comparative study. (2013). ResearchGate. [Link]

-

Pharmacokinetics & Pharmacodynamics. (n.d.). In Nursing Pharmacology. NCBI Bookshelf. [Link]

Sources

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Physiology, Thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uh-ir.tdl.org [uh-ir.tdl.org]

- 7. Thromboxane - Wikipedia [en.wikipedia.org]

- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 9. primescholars.com [primescholars.com]

- 10. Overview of physiological and pathophysiological effects of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furegrelate - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of furegrelate after oral administration to normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. cdn.graphpad.com [cdn.graphpad.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Furegrelate Sodium: A Technical Guide for Platelet Aggregation Studies

Introduction: The Critical Role of Thromboxane A2 in Hemostasis and Thrombosis

In the intricate cascade of platelet activation and aggregation, Thromboxane A2 (TxA2) emerges as a pivotal, potent mediator.[1][2] Synthesized from arachidonic acid within activated platelets, TxA2 acts as a powerful vasoconstrictor and promoter of platelet aggregation, playing a crucial role in both physiological hemostasis and pathological thrombosis.[2][3][4] The enzymatic linchpin in this process is Thromboxane A2 synthase.[2][3] Understanding and dissecting the TxA2 signaling pathway is therefore paramount for researchers in cardiovascular pharmacology and drug development. This guide provides an in-depth technical overview of Furegrelate sodium, a selective inhibitor of Thromboxane A2 synthase, and its application in platelet aggregation studies.

This compound: A Precision Tool for Isolating the TxA2 Pathway

This compound, also known as U-63557A, is a potent and selective inhibitor of Thromboxane A2 synthase.[5][6][7] Its specificity allows researchers to effectively block the production of TxA2 from its precursor, prostaglandin H2 (PGH2), thereby isolating and investigating the downstream effects of this critical signaling molecule.[8] Furegrelate has demonstrated significant inhibition of thromboxane synthesis in both ex vivo and in vivo studies.[9][10]

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for accurate and reproducible experimental design.

| Property | Value | Source |

| CAS Number | 85666-17-7 | [5][6][7][11][12][13][14] |

| Molecular Formula | C15H10NNaO3 | [11][13] |

| Molecular Weight | 275.24 g/mol | [11][13] |

| Appearance | White to off-white crystalline solid | [15] |

| Solubility | Soluble in water (approx. 15 mg/mL), DMF (25 mg/mL), DMSO (21 mg/mL), Ethanol (14.5 mg/mL), and PBS (pH 7.2, 16.5 mg/mL) | [5][6][13] |

Mechanism of Action: Shunting the Arachidonic Acid Cascade

Upon platelet activation, phospholipase A2 liberates arachidonic acid from the platelet membrane.[16][17] The cyclooxygenase (COX) enzyme then converts arachidonic acid into the unstable endoperoxide, prostaglandin H2 (PGH2).[18] PGH2 stands at a critical juncture, serving as a substrate for various synthases that produce a range of bioactive prostanoids. In platelets, the primary pathway involves Thromboxane A2 synthase, which converts PGH2 into the pro-aggregatory and vasoconstrictive TxA2.[1]

This compound exerts its effect by selectively inhibiting Thromboxane A2 synthase.[5][7] This inhibition prevents the conversion of PGH2 to TxA2.[8] Consequently, the accumulated PGH2 can be shunted towards other enzymatic pathways, potentially leading to an increase in the production of other prostaglandins, such as the anti-aggregatory prostacyclin (PGI2) and prostaglandin D2 (PGD2).[1] This shunting effect is a key consideration when interpreting experimental results.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FFFFFF"]; COX [label="Cyclooxygenase (COX)", fillcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05"]; TXA2_Synthase [label="Thromboxane A2 Synthase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TXA2 [label="Thromboxane A2 (TxA2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Prostaglandins [label="Other Prostaglandins (e.g., PGI2, PGD2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furegrelate [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Platelet_Aggregation [label="Platelet Aggregation &\nVasoconstriction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_Aggregation [label="Anti-Aggregation &\nVasodilation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX; COX -> PGH2; PGH2 -> TXA2_Synthase; PGH2 -> Other_Prostaglandins; TXA2_Synthase -> TXA2; Furegrelate -> TXA2_Synthase [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; TXA2 -> Platelet_Aggregation; Other_Prostaglandins -> Anti_Aggregation; }

Caption: this compound's point of intervention in the arachidonic acid cascade.Experimental Protocol: In Vitro Platelet Aggregation Studies using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) remains the gold standard for assessing platelet function in vitro.[19][20] The following protocol provides a detailed methodology for utilizing this compound to investigate TxA2-mediated platelet aggregation.

Materials and Reagents

-

This compound

-

Agonist (e.g., Arachidonic Acid, ADP, Collagen)

-

Human whole blood (collected in 3.2% sodium citrate)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

Apyrase

-

Acid-Citrate-Dextrose (ACD) solution

-

Light Transmission Aggregometer

-

Centrifuge

-

Hematology analyzer

Step-by-Step Methodology

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect fresh human whole blood into tubes containing 3.2% sodium citrate.[21]

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[22]

-

Carefully aspirate the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[23]

-

Aspirate the PPP supernatant. The PPP will be used to set the 100% aggregation baseline.[23]

-

-

Platelet Count Standardization:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to a standardized level (typically 200-300 x 10⁹/L) by diluting with autologous PPP.[23] This step is crucial for reproducibility.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS). The choice of solvent and concentration will depend on the desired final concentration in the assay.

-

-

LTA Assay Procedure:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[23]

-

Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Pre-warm the cuvettes to 37°C for at least 5 minutes with stirring.[22]

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) to allow for enzyme inhibition.

-

Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid). Arachidonic acid is a particularly relevant agonist in this context as its pro-aggregatory effect is primarily mediated through its conversion to TxA2.

-

Record the change in light transmission over time.

-

// Nodes Start [label="Start: Whole Blood Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRP_PPP [label="Prepare PRP and PPP\n(Centrifugation)"]; Standardize [label="Standardize Platelet Count"]; Incubate [label="Incubate PRP with Furegrelate\nor Vehicle Control"]; Add_Agonist [label="Add Agonist\n(e.g., Arachidonic Acid)"]; Record [label="Record Light Transmission\n(LTA)"]; Analyze [label="Analyze Aggregation Curves\n(Calculate % Inhibition)"]; End [label="End: Determine Furegrelate Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> PRP_PPP; PRP_PPP -> Standardize; Standardize -> Incubate; Incubate -> Add_Agonist; Add_Agonist -> Record; Record -> Analyze; Analyze -> End; }

Caption: A streamlined workflow for assessing this compound's effect on platelet aggregation.Interpreting the Data: Causality and Self-Validation

The use of this compound in platelet aggregation studies provides a self-validating system. When arachidonic acid is used as the agonist, a significant inhibition of platelet aggregation in the presence of this compound directly demonstrates the critical role of TxA2 in this process. The degree of inhibition should correlate with the concentration of this compound used, allowing for the determination of an IC50 value (the concentration of inhibitor required to inhibit 50% of the biological response). Furegrelate has an IC50 of 15 nM for human platelet microsomal thromboxane A2 synthase.[5][7]

However, it is important to note that some studies have shown that even with significant inhibition of TxA2 synthesis, platelet aggregation may not be completely abolished.[9][10][24] This suggests that other signaling pathways can compensate for the lack of TxA2, or that the accumulated PGH2 may itself interact with thromboxane receptors, albeit with lower affinity.[1] Therefore, it is often insightful to perform parallel experiments with other agonists that act through different pathways (e.g., ADP, collagen, thrombin) to fully characterize the antiplatelet profile of a compound.

Broader Applications and Future Directions

Beyond its use as a research tool, Furegrelate has been investigated for its therapeutic potential in conditions where TxA2 plays a pathological role, such as pulmonary arterial hypertension.[11][25][26] The ability to selectively inhibit TxA2 synthase without affecting other cyclooxygenase products makes it an attractive candidate for targeted therapy.

Future research in this area could focus on the development of dual-action inhibitors that block both TxA2 synthase and TxA2 receptors, which may offer a more comprehensive antiplatelet effect.[1] Furthermore, detailed studies on the metabolic fate of shunted PGH2 in the presence of this compound will provide a more complete understanding of its pharmacological effects.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to dissect the complexities of platelet aggregation. Its high selectivity for Thromboxane A2 synthase allows for the precise investigation of the TxA2 signaling pathway. By following rigorous and well-controlled experimental protocols, such as the LTA method detailed in this guide, scientists can gain critical insights into the mechanisms of hemostasis and thrombosis, paving the way for the development of novel antiplatelet therapies.

References

-

Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed. [Link]

-

Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed. [Link]

-

Furegrelate - Wikipedia. [Link]

-

Thromboxane synthase activity and platelet function after furegrelate administration in man. [Link]

-

What are TXA2 synthase inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects. [Link]

-

Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed. [Link]

-

This compound salt - SAFETY DATA SHEET. [Link]

-

Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa. | PNAS. [Link]

-

Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC - NIH. [Link]

-

Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PubMed - NIH. [Link]

-

Effect of sodium loading (3% NaCl) on arachidonic acid biosynthesis in rat liver microsomes. [Link]

-

Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC - NIH. [Link]

-

Platelet Aggregation Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]

-

Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. [Link]

-

Prostaglandin synthetase inhibitors. Drugs which affect arachidonic acid metabolism. [Link]

-

Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments. [Link]

-

Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

-

Platelet functional testing via high-throughput microtiter plate-based assays - PMC - NIH. [Link]

-

Oxidative pathways of arachidonic acid as targets for regulation of platelet activation. [Link]

-

Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed. [Link]

-

List of Platelet aggregation inhibitors - Drugs.com. [Link]

-

The target of arachidonic acid pathway is a new anticancer strategy for human prostate cancer - PMC - NIH. [Link]

-

Effect of antiplatelet agents added in vitro to samples from healthy... - ResearchGate. [Link]

Sources

- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Furegrelate - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Thromboxane synthase activity and platelet function after furegrelate administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. This compound Salt, ≥99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. Oxidative pathways of arachidonic acid as targets for regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The target of arachidonic acid pathway is a new anticancer strategy for human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 21. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 23. benchchem.com [benchchem.com]

- 24. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the cardiovascular effects of Furegrelate sodium

An In-depth Technical Guide to Investigating the Cardiovascular Effects of Furegrelate Sodium

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the experimental investigation into the cardiovascular effects of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately characterize the bioactivity of this potent thromboxane A2 synthase inhibitor. The narrative moves from the core mechanism of action to detailed in vitro and in vivo protocols, emphasizing the rationale behind experimental design and data interpretation.

This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade. TXA2 is a powerful lipid mediator that induces profound physiological effects, including potent vasoconstriction and the promotion of platelet aggregation. Consequently, its overproduction is implicated in the pathophysiology of various cardiovascular diseases, such as pulmonary hypertension, thrombosis, and myocardial infarction.

By selectively blocking the synthesis of TXA2, Furegrelate offers a targeted therapeutic strategy. Its mechanism redirects the metabolic pathway of the prostaglandin endoperoxide precursor (PGH2) towards the production of other prostaglandins, such as prostacyclin (PGI2), which has opposing, beneficial effects like vasodilation and inhibition of platelet aggregation. This guide delves into the essential experimental frameworks for validating and quantifying these effects.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Understanding the biochemical pathway is critical to designing meaningful experiments. The synthesis of TXA2 begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable endoperoxide PGH2 by cyclooxygenase (COX) enzymes. Thromboxane synthase then metabolizes PGH2 into TXA2. Furegrelate's specific inhibition of this final step is the lynchpin of its therapeutic action.

This selective inhibition not only decreases the production of pro-thrombotic and vasoconstrictive TXA2 but can also lead to an accumulation of PGH2. This accumulated PGH2 can then be shunted towards the synthesis of other prostanoids, including the vasodilator and platelet inhibitor PGI2, by prostacyclin synthase, particularly in endothelial cells. This "prostaglandin shunt" can synergistically enhance the therapeutic effects of TXA2 synthase inhibition.

Caption: Signaling pathway of this compound's mechanism of action.

In Vitro Assessment of Furegrelate's Bioactivity

To quantify the inhibitory potency and functional consequences of Furegrelate, a series of in vitro assays are essential. These assays provide controlled environments to measure specific biological activities.

Protocol: Thromboxane Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against thromboxane A2 synthase.

Methodology:

-

Enzyme Source: Utilize either purified recombinant human thromboxane synthase or microsomal preparations from platelets, which are a rich source of the enzyme.

-

Substrate: Prepare a solution of the substrate, PGH2. Due to its instability, PGH2 is often generated in situ or a stable mimetic is used.

-

Incubation: In a multi-well plate, combine the enzyme source with varying concentrations of this compound (e.g., from 1 nM to 100 µM) and allow a pre-incubation period (e.g., 15 minutes at 37°C) for the inhibitor to bind.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Reaction Termination: After a fixed time (e.g., 1-2 minutes), stop the reaction by adding a stopping solution (e.g., a solution containing a chelating agent and a low pH buffer).

-

Quantification: Measure the product, Thromboxane B2 (TXB2), which is the stable, non-enzymatic breakdown product of the highly unstable TXA2. Quantification is typically performed using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit for TXB2.

-

Data Analysis: Plot the concentration of Furegrelate against the percentage of TXB2 production inhibition. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

| Parameter | Description | Sample Value |

| Enzyme Source | Microsomal fraction from human platelets | 10 µg protein/well |

| Substrate | Prostaglandin H2 (PGH2) | 10 µM |

| Inhibitor | This compound | 1 nM - 100 µM |

| Endpoint | Thromboxane B2 (TXB2) levels | Measured via ELISA |

| Calculated IC50 | Concentration for 50% inhibition | e.g., ~50 nM |

Protocol: Platelet Aggregation Assay

Objective: To assess the functional impact of Furegrelate-mediated TXA2 inhibition on platelet function.

Methodology:

-

Sample Preparation: Obtain fresh whole blood from healthy, consenting donors in citrate-containing tubes. Prepare platelet-rich plasma (PRP) by gentle centrifugation.

-

Instrumentation: Use a light transmission aggregometer. This instrument measures changes in light transmission through a PRP sample as platelets aggregate.

-

Experimental Setup:

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add a vehicle control or a specific concentration of this compound and incubate for a defined period.

-

-

Induction of Aggregation: Add an agonist to induce platelet aggregation. Arachidonic acid is an ideal agonist in this context as its ability to induce aggregation is dependent on the downstream synthesis of TXA2.

-

Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is the key endpoint.

-

Self-Validation: As a control, use a direct TXA2 receptor agonist (e.g., U46619). Furegrelate should not inhibit aggregation induced by U46619, as this agonist bypasses the thromboxane synthase enzyme, thus validating the specificity of the inhibitor's action.

Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Evaluation of Cardiovascular Effects

Translating in vitro findings to a complex physiological system requires well-designed in vivo models. These studies are critical for understanding the hemodynamic consequences of Furegrelate administration.

Animal Model Selection

The choice of animal model is dictated by the research question. For investigating effects on blood pressure and vascular resistance, rodent models are commonly used. For instance, a model of pulmonary hypertension induced by monocrotaline or hypoxia in rats is suitable for assessing Furegrelate's potential to reduce pulmonary arterial pressure.

Protocol: Hemodynamic Monitoring in a Rodent Model

Objective: To measure the real-time effects of this compound on systemic and pulmonary hemodynamics.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Catheterization:

-

Systemic Pressure: Insert a pressure-transducing catheter into the carotid artery or femoral artery to measure systemic arterial pressure (SAP).

-

Pulmonary Pressure: For pulmonary arterial pressure (PAP), a more complex procedure is required, involving the insertion of a catheter through the jugular vein, into the right ventricle, and then into the pulmonary artery.

-

Drug Administration: Place a catheter in the jugular vein or femoral vein for intravenous (IV) administration of Furegrelate.

-

-

Stabilization: Allow the animal to stabilize after surgery until hemodynamic parameters are constant.

-

Baseline Recording: Record baseline hemodynamic data for at least 30 minutes. This includes mean arterial pressure (MAP), PAP, heart rate (HR), and cardiac output (CO), if possible (e.g., using a flow probe).

-

Drug Administration: Administer this compound via IV infusion, either as a bolus or a continuous infusion. A dose-response study, with escalating doses, is often performed.

-

Continuous Monitoring: Continuously record all hemodynamic parameters throughout the drug administration period and for a defined time afterward to observe the duration of the effect.

-

Data Analysis: Calculate derived parameters such as pulmonary vascular resistance (PVR = (mean PAP - left atrial pressure) / CO) and systemic vascular resistance (SVR = MAP / CO). Compare the values before, during, and after drug administration using appropriate statistical tests.

| Hemodynamic Parameter | Expected Change with Furegrelate | Rationale |

| Mean Arterial Pressure (MAP) | Decrease | Systemic vasodilation |

| Pulmonary Arterial Pressure (PAP) | Decrease | Pulmonary vasodilation |

| Systemic Vascular Resistance (SVR) | Decrease | Reduced systemic vascular tone |

| Pulmonary Vascular Resistance (PVR) | Decrease | Reduced pulmonary vascular tone |

| Heart Rate (HR) | Variable (may show reflex increase) | Compensatory response to vasodilation |

Conclusion and Future Directions

The investigation of this compound's cardiovascular effects requires a multi-faceted approach, bridging biochemistry, cellular biology, and in vivo physiology. The protocols outlined in this guide provide a robust framework for characterizing its mechanism and therapeutic potential. By selectively inhibiting thromboxane A2 synthase, Furegrelate not only reduces the levels of a potent vasoconstrictor and platelet agonist but also promotes the synthesis of beneficial vasodilatory prostaglandins.

Future research should continue to explore the long-term effects of Furegrelate administration in chronic disease models, its potential interactions with other cardiovascular medications, and its impact on inflammatory signaling pathways that are often intertwined with the arachidonic acid cascade. A thorough understanding, grounded in rigorous and reproducible experimental science, is paramount to translating the promise of this targeted therapy into clinical reality.

References

-

Gryglewski, R. J. Thromboxane A2 and prostacyclin (PGI2): a historical perspective. Wiadomosci lekarskie (Warsaw, Poland : 1960)54 , 11-12 (2001). [Link]

-

Fierro, I. M. & Vargaftig, B. B. The involvement of a thromboxane A(2) (TXA(2))-like mediator in the bronchopulmonary and cardiovascular effects of platelet-activating factor (PAF-acether) in the guinea-pig. The Journal of Physiology491 , 2 (1996). [Link]

-

Feddersen, C. O., Mathiasen, O. & Nielsen-Kudsk, F. The effect of the thromboxane-synthesis inhibitor this compound (U-63,557A) on the canine pulmonary and systemic circulation. Pulmonary Pharmacology2 , 2 (1989). [Link]

Furegrelate Sodium: A Thromboxane Synthase Inhibitor as a Novel Therapeutic Avenue in Glioma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Advanced

Abstract

Glioblastoma (GBM), the most aggressive primary brain tumor, presents a formidable therapeutic challenge due to its infiltrative nature and profound resistance to conventional therapies. The intricate tumor microenvironment, characterized by extensive vascularization, hypoxia, and significant immune suppression, plays a pivotal role in glioma progression and therapeutic failure. Emerging evidence implicates the arachidonic acid metabolic pathway, particularly the production of prostanoids, as a key driver of glioma pathogenesis. Thromboxane A2 synthase (TXAS), the enzyme responsible for the synthesis of the potent pro-aggregatory and vasoconstrictive molecule thromboxane A2 (TXA2), is significantly upregulated in glioma and correlates with tumor grade. Furegrelate sodium, a specific and potent inhibitor of TXAS, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and preclinical evaluation of this compound in the context of glioma research. We present detailed in vitro and in vivo experimental protocols, data interpretation guidelines, and a critical analysis of the potential of furegrelate as a standalone or adjuvant therapy for this devastating disease.

Introduction: The Rationale for Targeting Thromboxane Synthase in Glioma

Glioblastoma is characterized by rapid proliferation, diffuse invasion into the surrounding brain parenchyma, and a highly angiogenic and immunosuppressive tumor microenvironment.[1] The cyclooxygenase (COX) pathway, which leads to the production of various prostaglandins and thromboxanes, is aberrantly activated in GBM.[2] While much of the focus has been on prostaglandin E2 (PGE2) as a key mediator of gliomagenesis[3], the role of thromboxane A2 (TXA2) is increasingly being recognized.

Thromboxane A2 synthase (TXAS), encoded by the TBXAS1 gene, is overexpressed in human gliomas, with its expression levels correlating with the grade of malignancy.[4] High TXAS expression is associated with a more migratory and invasive glioma cell phenotype.[5][6] The product of TXAS, thromboxane A2, is a potent mediator of platelet aggregation and vasoconstriction, and its signaling through the thromboxane receptor (TP) has been implicated in cancer progression, including cell growth, migration, and angiogenesis.[7]

This compound is a specific inhibitor of thromboxane A2 synthase.[4] Its mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition has a dual effect: it reduces the levels of pro-tumorigenic TXA2 and shunts the PGH2 substrate towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which often has opposing, anti-tumorigenic effects. This unique mode of action makes furegrelate a compelling candidate for therapeutic intervention in glioma.

The Core Mechanism of Action of this compound in the Glioma Microenvironment

This compound exerts its anti-glioma effects through a multi-faceted mechanism centered on the inhibition of thromboxane A2 synthase.

Direct Inhibition of Thromboxane A2 Synthase

Furegrelate acts as a competitive inhibitor of TXAS, binding to the active site of the enzyme and preventing the conversion of PGH2 to TXA2. This leads to a significant reduction in the intratumoral and circulating levels of TXA2.

Downstream Signaling Consequences of TXAS Inhibition

The reduction in TXA2 levels has several critical downstream effects on glioma cells and the surrounding microenvironment:

-

Inhibition of Cell Migration and Invasion: TXA2 has been shown to promote glioma cell motility. By blocking its production, furegrelate effectively inhibits a key driver of the diffuse infiltration characteristic of glioblastoma.[5]

-

Induction of Apoptosis: Furegrelate treatment has been demonstrated to induce a pro-apoptotic state in glioma cells.[4] This is significant as glioma cells are notoriously resistant to programmed cell death.

-

Sensitization to Conventional Therapies: Pre-treatment with furegrelate has been shown to increase the sensitivity of glioma cells to both chemotherapy, such as the alkylating agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), and gamma-radiation.[4][8]

-

Anti-Angiogenic Effects: TXA2 is involved in angiogenesis by stimulating endothelial cell migration. Furegrelate-mediated inhibition of TXAS can therefore disrupt the formation of new blood vessels that are essential for tumor growth.

-

Modulation of the Immune Microenvironment: While direct studies on furegrelate's impact on the glioma immune microenvironment are limited, the broader prostaglandin pathway is known to be highly immunosuppressive.[1] By altering the balance of prostanoids, furegrelate may help to alleviate the profound immunosuppression that characterizes glioblastoma, a critical area for future investigation.

Signaling Pathway Visualization

Caption: Furegrelate's mechanism of action in glioma.

In Vitro Evaluation of this compound

A robust in vitro evaluation is critical to understanding the therapeutic potential of furegrelate. The following protocols provide a framework for assessing its efficacy in glioma cell lines.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of furegrelate on the viability and proliferation of glioma cell lines.

Protocol:

-

Cell Seeding: Plate human glioma cell lines (e.g., U87MG, T98G) in 96-well plates at a density of 5,000 cells/well in complete culture medium.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mg/mL). Include a vehicle control (sterile water or PBS).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of furegrelate for each cell line.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in glioma cells following furegrelate treatment.

Protocol:

-

Cell Treatment: Seed glioma cells in 6-well plates and treat with furegrelate at concentrations around the determined IC50 value for 48 hours.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI and analyze by flow cytometry.

-

Caspase-3/7 Activity Assay: Use a luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) or the relative caspase activity compared to the vehicle control.

Cell Migration and Invasion Assays

Objective: To assess the effect of furegrelate on the migratory and invasive potential of glioma cells.

Protocol:

-

Transwell Migration Assay:

-

Seed glioma cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

-

Add complete medium with or without furegrelate to the lower chamber.

-

After 24-48 hours, fix and stain the cells that have migrated to the underside of the insert.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

3D Spheroid Invasion Assay:

-

Generate glioma spheroids by seeding cells in ultra-low attachment plates.[9]

-

Embed the spheroids in a Matrigel matrix in a 96-well plate.[9]

-

Add culture medium containing furegrelate or vehicle control.

-

Monitor and image the invasion of cells from the spheroid into the surrounding matrix over 72 hours.[9]

-

-

Data Analysis: Quantify the number of migrated cells or the area of invasion from the spheroid.

Clonogenic Survival Assay (in combination with radiation)

Objective: To determine if furegrelate can sensitize glioma cells to radiation.

Protocol:

-

Cell Seeding: Plate a known number of glioma cells (e.g., 200-1000 cells/well) in 6-well plates.

-

Pre-treatment: Treat the cells with a sub-lethal concentration of furegrelate for 24 hours.

-

Irradiation: Irradiate the plates with varying doses of gamma-radiation (e.g., 2, 4, 6, 8 Gy).

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and generate a dose-response curve.

Experimental Workflow Visualization

Caption: In Vitro experimental workflow for furegrelate evaluation.

In Vivo Evaluation of this compound in Orthotopic Glioma Models

In vivo studies are essential to validate the therapeutic efficacy of furegrelate in a more physiologically relevant setting. The orthotopic xenograft mouse model is the gold standard for preclinical glioma research.

Orthotopic Glioma Xenograft Model

Objective: To establish an intracranial glioma model in immunodeficient mice.

Protocol:

-

Cell Preparation: Culture human glioma cells expressing a reporter gene (e.g., luciferase) for in vivo imaging.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-